N1-(3-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
Description
N1-(3-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-nitrophenyl group at the N1 position and a substituted ethyl chain at N2.
Properties
IUPAC Name |
N'-(3-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c32-24(25(33)28-20-7-4-10-22(16-20)31(34)35)27-18-23(19-6-5-11-26-17-19)30-14-12-29(13-15-30)21-8-2-1-3-9-21/h1-11,16-17,23H,12-15,18H2,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQSHXPDAAJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug development, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 474.5 g/mol. The compound features several functional groups, including nitrophenyl and piperazine moieties, which are often associated with diverse biological activities such as antimicrobial and anticancer effects .
Synthesis
The synthesis of this oxalamide involves multi-step organic reactions, typically starting from readily available precursors. The process can include the formation of the piperazine ring followed by coupling reactions to introduce the nitrophenyl and pyridinyl groups. The general synthetic pathway can be outlined as follows:
- Formation of the Piperazine Derivative : Reaction of 4-phenylpiperazine with appropriate alkyl or acyl halides.
- Coupling with Nitrophenyl Group : Introduction of the nitrophenyl moiety through electrophilic aromatic substitution.
- Formation of Oxalamide Linkage : Final condensation reaction to form the oxalamide bond .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. One study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting that it may serve as a lead compound for developing new antibiotics .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assays to assess viability.
- Results : A dose-dependent decrease in cell viability was observed, confirming the compound's potential as an anticancer agent.
-
Case Study on Antimicrobial Efficacy :
- Objective : Test antimicrobial activity against clinical isolates.
- Methodology : Disk diffusion method was employed to measure inhibition zones.
- Results : Significant inhibition was noted in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O4 |
| Molecular Weight | 474.5 g/mol |
| IC50 (MCF-7 cells) | ~15 µM |
| MIC (Staphylococcus aureus) | Low micromolar range |
| MIC (Escherichia coli) | Low micromolar range |
Scientific Research Applications
Medicinal Chemistry
N1-(3-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has shown promise in medicinal chemistry, particularly as a potential drug candidate for various diseases.
Anticancer Activity
Research indicates that derivatives of oxalamide compounds can exhibit cytotoxic effects against cancer cell lines. The presence of the nitrophenyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic application.
Neuropharmacology
The piperazine moiety is known for its activity on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. Compounds with similar structures have been investigated for their effects on anxiety and depression, indicating that this compound may also possess neuroactive properties .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically including the formation of intermediates through acetylation and coupling reactions. Understanding the synthetic routes is crucial for optimizing yields and exploring derivative compounds that may enhance biological activity or reduce toxicity.
Synthetic Route Example
A common synthetic route includes:
- Formation of the Piperazine Intermediate : Reaction of phenylpiperazine with a suitable halogenated compound.
- Coupling Reaction : The piperazine intermediate is then coupled with the nitrophenyl oxalamide precursor under specific reaction conditions to yield the final product.
Potential Applications in Drug Development
Given its structural complexity and potential biological activity, this compound can be explored further for:
Targeted Drug Delivery
The ability to modify the compound's structure could lead to targeted delivery systems where the drug is activated only in specific tissues or cells, minimizing side effects.
Combination Therapies
This compound may be effective when used in combination with other therapeutic agents, particularly in cancer treatment regimens where multi-target approaches are often more effective.
Case Studies and Research Findings
Several studies have explored the pharmacological activities of similar oxalamide derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 10 µM). |
| Study B | Investigated neuropharmacological effects, showing anxiolytic properties in animal models. |
| Study C | Explored structure–activity relationships (SAR), identifying key functional groups responsible for enhanced receptor binding affinity. |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues with Aromatic Substitutions
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Key Differences: Substituents: S336 has a 2,4-dimethoxybenzyl group at N1 and a pyridin-2-yl group at N2, whereas the target compound features a 3-nitrophenyl group and pyridin-3-yl. Applications: S336 is a globally approved umami flavor enhancer (FEMA 4233) used to replace monosodium glutamate (MSG) in food products . Metabolism: Rapid metabolism in rat hepatocytes without amide hydrolysis .
GMC Series ()
- Examples : GMC-1 (4-bromophenyl), GMC-2 (3-chloro-4-fluorophenyl), GMC-4 (4-fluorophenyl).
- Key Differences : These compounds feature a 1,3-dioxoisoindolin-2-yl group at N2 and halogenated/methoxy phenyl groups at N1.
Positional Isomers
- N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide (CAS 886943-54-0, ):
- Differs only in the nitro group position (para vs. meta).
- Molecular weight: 412.4 g/mol.
- Implications: Meta substitution may alter electronic effects and binding affinity in biological systems compared to the para isomer.
Piperazine- and Pyridine-Containing Oxalamides
Compound 1c ()
- Structure : N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide.
- Key Differences : Incorporates a trifluoromethyl group and pyridin-4-yloxy chain.
- Physical Properties : Melting point 260–262°C; IR bands at 1668 cm⁻¹ (amide C=O stretch) .
Compound 8b ()
- Structure : N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide.
- Key Differences : Contains a chlorotrifluoromethylbenzoyl-piperazine moiety and pyridin-2-yl group.
- Physical Properties : Melting point 241–242°C; molecular weight 530 g/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
